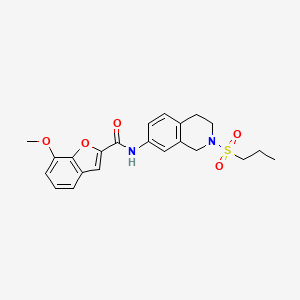

7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative . It has been synthesized and evaluated for its neuroprotective and antioxidant activities . The compound has shown considerable protection against NMDA-induced excitotoxic neuronal cell damage .

Synthesis Analysis

The compound was synthesized in moderate to good yields . The synthesis involved linking an amide moiety to the two hydrophobic binding pockets (an aromatic phenyl ring and a benzofuran moiety) in the scaffolds .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The compound was tested with the antioxidant L-ascorbic acid as a positive control . The antioxidant activity tests showed that the compound had excellent antioxidant activity .科学的研究の応用

Novel Synthetic Methods

A study by Toda, Sakagami, and Sano (1999) showcases a novel synthesis of 1,2,3,4-tetrahydroquinolines (TQs), achieved via intramolecular cyclization utilizing the Pummerer reaction. This method highlights the potential for synthesizing complex isoquinoline structures, which could be applicable to the compound of interest (Toda, Sakagami, & Sano, 1999).

Reaction Mechanism Insights

Takeuchi, Masuda, and Hamada (1992) investigated the reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, resulting in compounds like 7-Methoxy-3-methylsulfonyl-3H-benz[d]azepine. This study offers a revised reaction mechanism, potentially informing synthetic strategies for similar compounds (Takeuchi, Masuda, & Hamada, 1992).

Synthetic Investigations and Biological Activity

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, showcasing potential anti-inflammatory and analgesic activities. The synthetic routes and biological activities explored in this study could be relevant for the development of new therapeutic agents, possibly including derivatives of the compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Application in Histone Deacetylase Inhibition

Liu et al. (2015) developed a series of tetrahydroquinoline derivatives as potent histone deacetylase (HDAC) inhibitors, demonstrating cytotoxicity towards prostate cancer cells. This suggests that structurally related compounds, including the one of interest, may have potential applications in cancer therapy (Liu et al., 2015).

Fluorescence Derivatization in HPLC

Yoshida, Moriyama, and Taniguchi (1992) found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This research indicates the potential of related quinoline compounds in analytical chemistry applications (Yoshida, Moriyama, & Taniguchi, 1992).

作用機序

The compound exhibits neuroprotective action against excitotoxic damage . This action may be due to -CH3 substitution at R2 position and, to a lesser degree, -OH substitution at R3 position . The compound also scavenges 1,1-diphenyl-2-picrylhydrazyl radicals and inhibits in vitro lipid peroxidation in rat brain homogenate .

将来の方向性

特性

IUPAC Name |

7-methoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-3-11-30(26,27)24-10-9-15-7-8-18(12-17(15)14-24)23-22(25)20-13-16-5-4-6-19(28-2)21(16)29-20/h4-8,12-13H,3,9-11,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPMNYKQLUQIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2583521.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)

![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)

![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)

![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)